molecular formula C8H7BrN2O2 B13879507 N-(2-bromo-pyridin-4-yl)-2-oxo-propionamide

N-(2-bromo-pyridin-4-yl)-2-oxo-propionamide

Cat. No.: B13879507
M. Wt: 243.06 g/mol
InChI Key: HWRWXABXNKNEOC-UHFFFAOYSA-N
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Description

N-(2-bromopyridin-4-yl)-2-oxopropanamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 2-position of the pyridine ring and an oxopropanamide group attached to the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromopyridin-4-yl)-2-oxopropanamide typically involves the reaction of 2-bromopyridine with an appropriate amide precursor. One common method is the reaction of 2-bromopyridine with 2-oxopropanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of N-(2-bromopyridin-4-yl)-2-oxopropanamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromopyridin-4-yl)-2-oxopropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Aminopyridine derivatives.

Scientific Research Applications

N-(2-bromopyridin-4-yl)-2-oxopropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromopyridin-4-yl)-2-oxopropanamide involves its interaction with specific molecular targets. The bromine atom and the oxopropanamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share a similar pyridine core but differ in the substituents attached to the pyridine ring.

    3-bromoimidazo[1,2-a]pyridines: These compounds have a similar bromine substitution but differ in the overall structure and functional groups.

Uniqueness

N-(2-bromopyridin-4-yl)-2-oxopropanamide is unique due to the specific combination of the bromine atom at the 2-position and the oxopropanamide group at the 4-position. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H7BrN2O2

Molecular Weight

243.06 g/mol

IUPAC Name

N-(2-bromopyridin-4-yl)-2-oxopropanamide

InChI

InChI=1S/C8H7BrN2O2/c1-5(12)8(13)11-6-2-3-10-7(9)4-6/h2-4H,1H3,(H,10,11,13)

InChI Key

HWRWXABXNKNEOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)NC1=CC(=NC=C1)Br

Origin of Product

United States

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